Cas no 2680802-22-4 (9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid)

9-(2,2,2-トリフルオロアセチル)-1-オキサ-9-アザスピロ[5.5]ウンデカン-2-カルボン酸は、スピロ環構造とトリフルオロアセチル基を有する特異な有機化合物です。この化合物は、高い反応性と選択性を示すため、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できる点が特徴です。スピロ環構造は分子の剛性を高め、標的分子との相互作用を最適化する可能性を秘めています。また、カルボン酸基を有するため、さらなる誘導体化や官能基変換にも適しています。

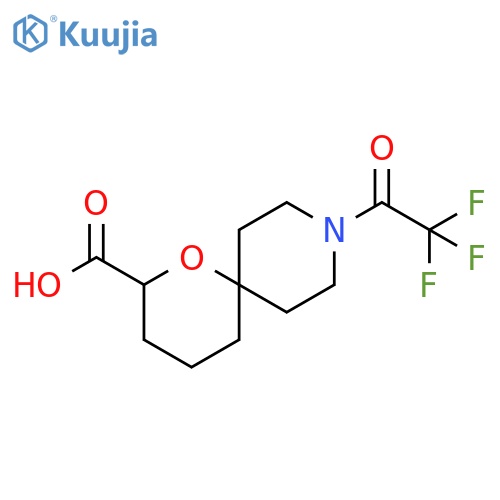

2680802-22-4 structure

商品名:9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28289209

- 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid

- 2680802-22-4

- 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid

-

- インチ: 1S/C12H16F3NO4/c13-12(14,15)10(19)16-6-4-11(5-7-16)3-1-2-8(20-11)9(17)18/h8H,1-7H2,(H,17,18)

- InChIKey: ZSFXTXRPYRUGOJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1CCC2(CC1)CCCC(C(=O)O)O2)=O)(F)F

計算された属性

- せいみつぶんしりょう: 295.10314248g/mol

- どういたいしつりょう: 295.10314248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28289209-0.25g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 0.25g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28289209-0.5g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 0.5g |

$1372.0 | 2025-03-19 | |

| Enamine | EN300-28289209-10.0g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 10.0g |

$6144.0 | 2025-03-19 | |

| Enamine | EN300-28289209-5g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 5g |

$4143.0 | 2023-09-08 | ||

| Enamine | EN300-28289209-10g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 10g |

$6144.0 | 2023-09-08 | ||

| Enamine | EN300-28289209-1.0g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 1.0g |

$1429.0 | 2025-03-19 | |

| Enamine | EN300-28289209-0.1g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 0.1g |

$1257.0 | 2025-03-19 | |

| Enamine | EN300-28289209-5.0g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 5.0g |

$4143.0 | 2025-03-19 | |

| Enamine | EN300-28289209-1g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 1g |

$1429.0 | 2023-09-08 | ||

| Enamine | EN300-28289209-0.05g |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

2680802-22-4 | 95.0% | 0.05g |

$1200.0 | 2025-03-19 |

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

2680802-22-4 (9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量